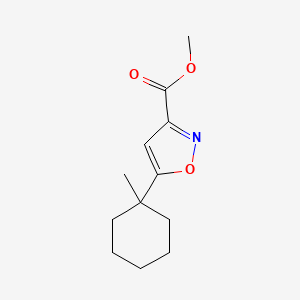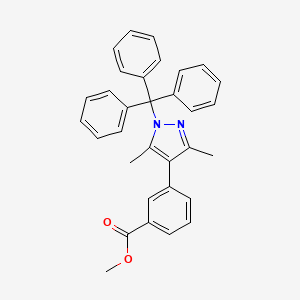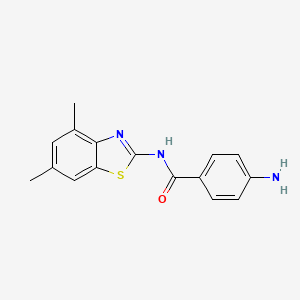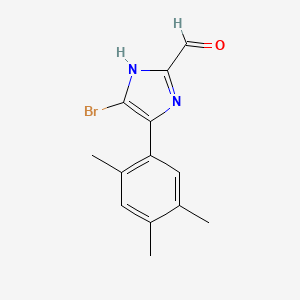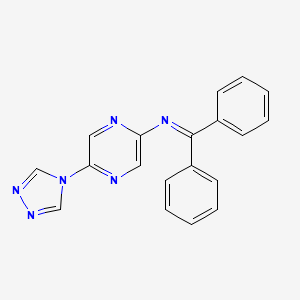![molecular formula C10H8O4S B13692328 Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives
Métodos De Preparación
The synthesis of Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol as a solvent . This method allows for the incorporation of the benzo[d][1,3]dioxole subunit into the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use as an antioxidant and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with molecular targets and pathways within cells. For example, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may interact with proteins involved in these pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate can be compared with other benzo[d][1,3]dioxole derivatives, such as:
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: This compound also incorporates the benzo[d][1,3]dioxole subunit and has been studied for its biological activities.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: These compounds have shown antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Propiedades
Fórmula molecular |
C10H8O4S |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
ethyl 2-sulfanylidene-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8O4S/c1-2-12-9(11)6-3-4-7-8(5-6)14-10(15)13-7/h3-5H,2H2,1H3 |
Clave InChI |
QDQTUYCZUGPKGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)OC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



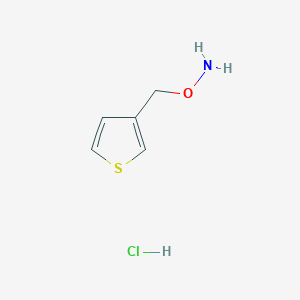
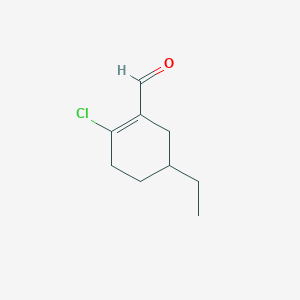
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)

